2-Pyridin-1-ium-1-ylacetamide;hydrochloride
Description
2-Pyridin-1-ium-1-ylacetamide hydrochloride is a pyridinium-based acetamide derivative with a hydrochloride counterion. Structurally, it consists of a pyridinium ring (a six-membered aromatic ring with a positively charged nitrogen atom) linked to an acetamide group via a methylene bridge, forming the core scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is cataloged under CAS number 25759-88-0 and is available for custom synthesis with ≥95% purity, as indicated by its commercial availability for research purposes .
Analytical characterization methods for quality control include NMR, MS, HPLC, and GC .
Properties
Molecular Formula |
C7H10ClN2O+ |
|---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H/p+1 |
InChI Key |
IMJBHWDMQIYCEI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride typically involves the reaction of pyridine with acetamide under acidic conditions to form the pyridinium salt. The reaction is usually carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-1-ium-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that compounds featuring pyridine moieties, including 2-Pyridin-1-ium-1-ylacetamide;hydrochloride, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties:
Studies have highlighted the anti-inflammatory potential of pyridine derivatives. In vitro assays have demonstrated that compounds with similar structures can inhibit inflammatory pathways, suggesting that 2-Pyridin-1-ium-1-ylacetamide;hydrochloride may possess similar properties. Specifically, molecular docking studies have shown favorable interactions with targets involved in inflammation, such as cyclooxygenase enzymes .
Cancer Research:
The compound's structural features make it a candidate for cancer research. Preliminary studies indicate that derivatives of pyridine can inhibit tumor cell proliferation. For instance, compounds designed from pyridine scaffolds have shown efficacy against various cancer cell lines, indicating a potential role for 2-Pyridin-1-ium-1-ylacetamide;hydrochloride in developing anticancer therapies .
In Vitro and In Vivo Evaluations:
Comprehensive studies have been conducted to evaluate the biological activity of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride. These include cytotoxicity assays on cancer cell lines and assessment of anti-inflammatory effects using animal models. For example, compounds with similar structures have been tested using the Complete Freund's Adjuvant model to assess their anti-inflammatory efficacy .
Molecular Docking Studies:
Molecular docking studies have provided insights into the binding affinities of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride with various biological targets. These studies reveal how the compound interacts at the molecular level with proteins involved in disease processes, which is critical for understanding its therapeutic potential .
Case Studies and Research Findings
Future Directions and Research Needs
Further research is required to explore the full therapeutic potential of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride. Key areas for future investigation include:
- Optimization of Structure: Modifying the chemical structure to enhance potency and selectivity against specific biological targets.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies: Investigating the underlying mechanisms of action to better understand how this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Insights:
Core Scaffolds: Pyridinium vs. Benzofuran/Benzazepine: Unlike benzydamine (benzofuran) or tapentadol (benzazepine), 2-pyridin-1-ium-1-ylacetamide lacks fused aromatic systems, which may reduce its lipophilicity and alter receptor binding profiles . Acetamide Linkage: The acetamide group is shared with triprolidine and chlorphenoxamine, but the pyridinium charge distinguishes it from the neutral pyridine in triprolidine .
Pharmacological Implications :
- The pyridinium moiety in 2-pyridin-1-ium-1-ylacetamide HCl may enhance solubility but limit blood-brain barrier penetration compared to memantine’s adamantane group .
- Unlike bamifylline (a xanthine derivative), this compound lacks methylxanthine motifs, suggesting divergent mechanisms of action .
Analytical Characterization :
- Similar to other hydrochlorides (e.g., tapentadol, triprolidine), reverse-phase HPLC and spectrophotometry are viable analytical methods, though the pyridinium charge may necessitate ion-pairing agents for optimal separation .
Research Findings and Limitations
Key Observations:
- Synthesis and Scalability: The compound is synthesized via custom routes (e.g., nucleophilic substitution or amidation), with scalability up to industrial production, as noted in .
Limitations:
- Pharmacokinetic and toxicity data are absent, necessitating extrapolation from analogs like chlorphenoxamine or memantine .
- The evidence lacks direct biological activity studies, requiring further experimental validation.
Biological Activity
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is a pyridinium salt characterized by a pyridine ring substituted with an acetamide group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in drug discovery and development. The hydrochloride form enhances its solubility, making it suitable for biological studies.
Structural Characteristics
The molecular structure of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride allows for significant reactivity due to the presence of both the pyridinium and acetamide functionalities. This compound can participate in various chemical reactions, including nucleophilic substitutions and acylation processes, which are crucial for its biological interactions and therapeutic potential.
The biological activity of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride is primarily attributed to its ability to interact with various biological targets. The compound's electrophilic nature facilitates interactions with nucleophiles, including enzymes and proteins, through mechanisms such as hydrogen bonding and π-stacking interactions typical of pyridine derivatives. These interactions can modulate biological pathways, influencing therapeutic outcomes in cancer and other diseases.
In Vitro Studies
Preliminary studies have indicated that 2-Pyridin-1-ium-1-ylacetamide;hydrochloride exhibits inhibitory effects on certain enzymes involved in cancer progression. For instance, it has been evaluated as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. In assays measuring binding affinities, the compound demonstrated notable activity, indicating its potential as a therapeutic agent .
Cancer Research
In a study focusing on cancer cell lines, 2-Pyridin-1-ium-1-ylacetamide;hydrochloride was tested for its anti-proliferative effects. The results showed that at specific concentrations, the compound significantly reduced cell viability in both HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines. The IC50 values were determined to be within a promising range, suggesting effective cytotoxic activity .
Enzyme Inhibition
Another investigation explored the compound's role as an inhibitor of soluble epoxide hydrolase (sEH). The study found that derivatives of pyridine linked to amides exhibited substantial sEH inhibitory activity. This inhibition is relevant for managing conditions like hypertension and inflammation, where sEH plays a critical role .
Data Summary
| Study | Target | IC50 Value | Effect |
|---|---|---|---|
| Cancer Cell Line Study | HL60 (Leukemia) | 0.86 μM | Significant reduction in viability |
| Cancer Cell Line Study | HCT116 (Colon Carcinoma) | 2.37 μM | Significant reduction in viability |
| Enzyme Inhibition Study | Soluble Epoxide Hydrolase (sEH) | Not specified | Inhibitory activity observed |
Q & A
Q. What are the optimal synthesis and purification protocols for 2-Pyridin-1-ium-1-ylacetamide hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine derivatives and chloroacetamide, followed by hydrochloric acid neutralization. Key steps include:
- Reaction Conditions : Maintain pH 6–7 to avoid over-protonation of the pyridine ring .
- Purification : Use recrystallization in ethanol/water (3:1 v/v) or column chromatography with silica gel and a methanol/dichloromethane gradient (5–15%) .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in methanol/CH2Cl2) and confirm purity via HPLC (C18 column, λ = 254 nm, retention time ~8.2 min) .
Q. How is 2-Pyridin-1-ium-1-ylacetamide hydrochloride characterized structurally and functionally?
- Methodological Answer :
- NMR Analysis : ¹H NMR (D2O, 400 MHz) shows pyridinium protons at δ 8.5–9.0 ppm (multiplet) and acetamide CH2 at δ 4.2 ppm (singlet) .
- Mass Spectrometry : ESI-MS (positive mode) confirms [M-Cl]+ at m/z 179.1 .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values (C7H9ClN2O) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 80°C (TGA data shows 5% mass loss at 120°C) .
- Photostability : Protect from UV light; exposure >48 hours leads to 15% decomposition (HPLC area reduction) .
- Storage : Store at 2–8°C in amber vials with desiccant; aqueous solutions stable for ≤72 hours at pH 4–6 .
Q. What solvent systems are recommended for solubility and formulation studies?
- Methodological Answer :
- High Solubility : Water (>50 mg/mL), methanol (>30 mg/mL), DMSO (>20 mg/mL) .
- Low Solubility : Ethyl acetate (<1 mg/mL), hexane (insoluble). Use co-solvents (e.g., PEG-400) for in vitro assays requiring hydrophobic media .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for pyridinium derivatives?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates of H/D-substituted pyridines to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict intermediates; validate via in situ FTIR for carbonyl stretching frequencies (~1680 cm⁻¹) .
- Contradiction Example : Discrepancies in alkylation vs. acylation pathways are resolved by adjusting electrophile hardness (Pearson’s HSAB theory) .
Q. What strategies validate receptor-ligand interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) and measure binding affinity (KD ~10⁻⁶ M) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -12 kJ/mol) to distinguish electrostatic vs. hydrophobic interactions .
Q. How do computational models predict pharmacokinetic properties of pyridinium-based compounds?
- Methodological Answer :
- ADMET Prediction : SwissADME calculates LogP ~0.8 (moderate lipophilicity) and poor blood-brain barrier permeability .
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) via liver microsome assays correlates with in silico metabolite predictions (e.g., N-demethylation) .
Q. What experimental designs address contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Use Hill slopes to differentiate allosteric vs. orthosteric binding modes .
- Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to confirm specificity .
Q. How are in vitro-in vivo correlations (IVIVC) established for pyridinium derivatives?
- Methodological Answer :
Q. What reactor designs optimize large-scale synthesis while minimizing impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
